molecular formula C12H16F3N3O2 B1306251 5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 436088-41-4

5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1306251
CAS RN: 436088-41-4
M. Wt: 291.27 g/mol
InChI Key: YKJBBJYORBOEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and material science. The tert-butyl group and trifluoromethyl group are known to impart certain steric and electronic characteristics to molecules, which can be crucial for their biological activity or physical properties.

Synthesis Analysis

The synthesis of related pyrazole and pyrimidine derivatives has been explored in several studies. A novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which is efficient and yields the product in good amounts . This method involves a selective Sandmeyer reaction, which is a versatile approach to synthesizing such compounds. Another study discusses the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which shows high regioselectivity when carried out with NaOH in ethanol . These methods provide insights into the synthesis of the compound of interest, suggesting that similar conditions could be applied for its preparation.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a similar compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, have been investigated using computational methods . The study revealed that the electron density at nitrogen and carbon atoms affects bond lengths and stretching wave numbers. This information can be extrapolated to understand the molecular structure of 5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, as both compounds share similar functional groups.

Chemical Reactions Analysis

The reactivity of pyrazole and pyrimidine derivatives has been the subject of research, with studies showing that these compounds can undergo various chemical reactions. For instance, nitration and electrophilic halogenation have been performed on 3-tert-butyl pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones . These reactions are important for further functionalization of the core structure and could potentially be applied to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the tert-butyl and trifluoromethyl groups is likely to affect the compound's boiling point, solubility, and stability. The high first hyperpolarizability of a related compound suggests that 5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid may also exhibit significant non-linear optical properties . Additionally, the formation of hydrogen-bonded chains in structurally similar compounds indicates that the compound of interest may also form specific supramolecular structures .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    A study by Liu et al. (2016) detailed the synthesis of a compound closely related to the chemical , focusing on its crystal structure and potential inhibition of cancer cell proliferation (Ju Liu et al., 2016).

  • Crystal Structure

    Another study concentrated on the crystal structure of a similar compound, showing its utility in understanding the molecular configuration and potential interactions (Jin Liu Jin Liu et al., 2020).

Biological Activity

  • Antimicrobial Activity

    Murlykina et al. (2013) explored the antimicrobial activity of compounds derived from reactions involving similar chemical structures, indicating its relevance in developing new antimicrobial agents (M. Murlykina et al., 2013).

  • Antitumor Activity

    Liu et al. (2020) synthesized a compound with structural similarities and investigated its antitumor activity, demonstrating the potential use of such chemicals in cancer research (Jin Liu Jin Liu et al., 2020).

Chemical Reactivity and Applications

  • Reactivity Studies

    Research by Mironovich and Shcherbinin (2014) examined the reactivity of a related compound under various conditions, which is crucial for understanding its potential applications in chemical synthesis (L. Mironovich & D. Shcherbinin, 2014).

  • Functional Derivatives Synthesis

    Wu et al. (2006) focused on synthesizing trifluoromethylated derivatives, highlighting the versatility of such compounds in creating functionally diverse molecules (Yan‐Chao Wu et al., 2006).

properties

IUPAC Name

5-tert-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-11(2,3)7-5-8(12(13,14)15)18-9(16-7)4-6(17-18)10(19)20/h4,7-8,16H,5H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJBBJYORBOEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420919
Record name 5-tert-Butyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436088-41-4
Record name 5-tert-Butyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.